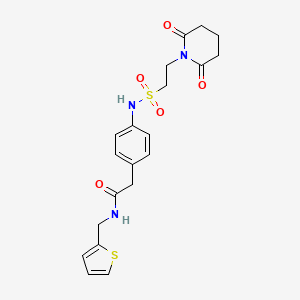

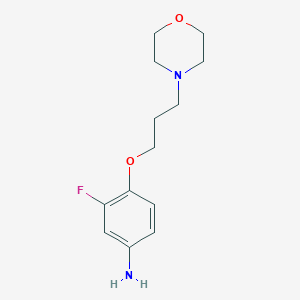

![molecular formula C15H12N2O2 B2981685 2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile CAS No. 477858-46-1](/img/structure/B2981685.png)

2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile” is a chemical compound that has been studied for its potential antimicrobial activity . It is derived from o-phenylenediamine and 5-methoxysalicaldehyde .

Synthesis Analysis

The compound is synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde . It has been spectroscopically characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using density functional theory (DFT) at the B3LYP/6−31+ G (d, P) level of theory . This theoretical investigation is in good agreement with the in vitro analysis of the synthesized compound .Chemical Reactions Analysis

The synthesized compound has been screened against some microbes to establish its potential antimicrobial activity . The results indicated that the compound exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and GC–MS .Scientific Research Applications

Corrosion Inhibition

A key application of 2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile derivatives is in the field of corrosion inhibition. For instance, derivatives like 2-aminobenzene-1,3-dicarbonitriles have been studied for their corrosion inhibition properties on mild steel in acidic environments (Verma, Quraishi, & Singh, 2015). These studies involve both electrochemical and quantum chemical investigations, highlighting their effectiveness as corrosion inhibitors.

Electrochemical and Surface Studies

Further research has explored the electrochemical behavior and surface interactions of these compounds. Investigations include studying their effects on aluminum corrosion in alkaline solutions and analyzing their adsorption behaviors (Verma et al., 2015). This involves the use of techniques like potentiodynamic polarization and scanning electron microscopy.

Photodynamic Therapy Applications

Recent studies have also delved into the use of derivatives of this compound in photodynamic therapy, particularly for cancer treatment. The spectroscopic, photophysical, and photochemical properties of these compounds make them suitable as photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Conformational Polymorphism

Another interesting application is in the study of conformational polymorphism, where derivatives of this chemical structure have been used to understand molecular conformations and stability in different polymorphs. This is critical in the field of pharmaceutical sciences (Yu et al., 2000).

Mechanism of Action

Target of Action

The primary targets of 2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile are bacterial proteins . These proteins are essential for the survival and proliferation of bacteria, making them ideal targets for antimicrobial action .

Mode of Action

This compound interacts with its bacterial protein targets through a process known as molecular docking . This interaction disrupts the normal function of these proteins, leading to the inhibition of bacterial growth .

Biochemical Pathways

It is known that the compound’s antimicrobial action disrupts essential bacterial processes, leading to the death of the bacteria .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of essential bacterial proteins, leading to the death of the bacteria .

Future Directions

Biochemical Analysis

Biochemical Properties

2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as oxidoreductases and transferases, influencing their catalytic activities. The Schiff base linkage in the compound allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. These interactions can modulate the enzyme’s activity, either enhancing or inhibiting its function, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) signaling. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can upregulate antioxidant defense mechanisms in cells, thereby protecting them from oxidative stress . Additionally, the compound’s interaction with cellular receptors can lead to changes in cell proliferation and apoptosis rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, where it can act as an inhibitor or activator. The Schiff base linkage allows the compound to form reversible covalent bonds with amino acid residues in the enzyme’s active site, altering its conformation and activity. This interaction can lead to changes in the enzyme’s catalytic efficiency and substrate specificity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Studies have shown that the compound’s activity can diminish over time due to hydrolysis of the Schiff base linkage. Long-term exposure to the compound in cell cultures has revealed sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate ROS at high concentrations, overwhelming the cellular antioxidant defenses . Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s interaction with enzymes such as glutathione S-transferase can enhance its detoxification and excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), facilitating its uptake and efflux. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy .

Properties

IUPAC Name |

2-[(2-hydroxy-5-methoxyphenyl)methylideneamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-13-6-7-15(18)12(8-13)10-17-14-5-3-2-4-11(14)9-16/h2-8,10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFUDBRMWQQGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

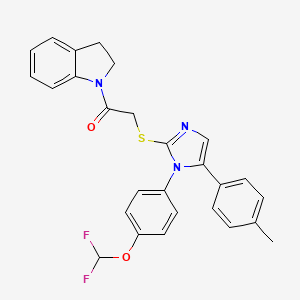

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)

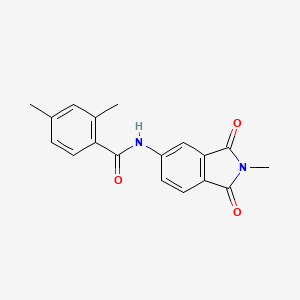

![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)

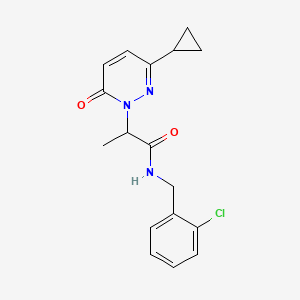

![2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole](/img/structure/B2981618.png)

![Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2981620.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2981622.png)

![5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981625.png)